1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine
Overview
Description
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine is a compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine typically involves the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) to form an acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound . The reaction conditions often include the use of a catalyst such as dimethylformamide (DMF) and are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are used under anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles can be used, and the reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby reducing inflammation . The compound may also interact with other signaling pathways involved in pain perception and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine: This compound has a similar piperazine structure but with different substituents, leading to variations in its biological activity.
2-(4-Methylpiperazin-1-yl)ethanamine: Another piperazine derivative with similar chemical properties but different applications.
Uniqueness
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine is unique due to its specific combination of the pyrazole and piperazine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)ethyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5/c1-13-2-4-14(5-3-13)6-7-15-9-10(11)8-12-15/h8-9H,2-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILCGCUGLRTGEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209300 | |
Record name | 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201363-83-8 | |
Record name | 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201363-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601209300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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